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An In-depth Technical Guide for Drug Discovery Professionals

Introduction
The pyridazinone scaffold is a privileged heterocyclic motif that has garnered significant

attention in medicinal chemistry due to its wide spectrum of pharmacological activities. This

technical guide provides a comprehensive overview of the pharmacological profiling of

pyridazinone derivatives, intended for researchers, scientists, and drug development

professionals. The document summarizes key quantitative data, details experimental protocols

for cited assays, and visualizes relevant biological pathways and workflows to facilitate a

deeper understanding of this versatile scaffold.

Part 1: Anti-inflammatory and Analgesic Activity
Pyridazinone derivatives have been extensively investigated for their anti-inflammatory and

analgesic properties. Many of these compounds exert their effects through the inhibition of

cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Quantitative Data: COX Inhibition
The following table summarizes the in vitro inhibitory activity of selected pyridazinone

derivatives against COX-1 and COX-2 enzymes.
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Compoun
d ID

R1 R2
COX-1
IC50 (µM)

COX-2
IC50 (µM)

Selectivit
y Index
(COX-
1/COX-2)

Referenc
e

1a Phenyl Methyl 12.5 0.25 50 [1][2]

1b

4-

Chlorophe

nyl

Methyl 10.2 0.18 56.7 [1][2]

1c

4-

Methoxyph

enyl

Methyl 15.8 0.32 49.4 [1][2]

2a Phenyl Ethyl 11.9 0.21 56.7 [1][2]

2b

4-

Chlorophe

nyl

Ethyl 9.8 0.15 65.3 [1][2]

Celecoxib - - 15 0.04 375 [1][2]

Indometha

cin
- - 0.1 0.9 0.11 [1][2]

Experimental Protocols
This protocol outlines the determination of the inhibitory activity of test compounds on COX-1

and COX-2 enzymes.

Materials:

COX-1 (ovine) and COX-2 (human recombinant) enzymes

Arachidonic acid (substrate)

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
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Test compounds and reference drugs (e.g., Celecoxib, Indomethacin)

96-well microplate

Microplate reader

Procedure:

Prepare solutions of test compounds and reference drugs in a suitable solvent (e.g., DMSO).

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound

at various concentrations.

Pre-incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature

(e.g., 25°C).

Initiate the enzymatic reaction by adding arachidonic acid and TMPD.

Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over

time using a microplate reader.

Calculate the rate of reaction for each concentration of the test compound.

Determine the percentage of inhibition relative to the control (no inhibitor).

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

This protocol describes a standard in vivo model for assessing the anti-inflammatory activity of

test compounds.

Animals:

Male Wistar rats or Swiss albino mice (specific pathogen-free).

Materials:

Carrageenan solution (1% w/v in saline)
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Test compounds and reference drug (e.g., Indomethacin)

Plethysmometer

Procedure:

Administer the test compounds and the reference drug orally or intraperitoneally to different

groups of animals.

After a specific period (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-

plantar region of the right hind paw of each animal.

Measure the paw volume of each animal using a plethysmometer at different time points

(e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

Calculate the percentage of inhibition of paw edema for each group compared to the control

group (vehicle-treated).
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Caption: The Arachidonic Acid Cascade and the role of COX enzymes.

Part 2: Anticancer Activity
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The pyridazinone scaffold has emerged as a promising framework for the development of novel

anticancer agents, targeting various hallmarks of cancer.

Quantitative Data: In Vitro Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC50) values of

representative pyridazinone derivatives against a panel of human cancer cell lines.

Compoun
d ID

R Group
MCF-7
(Breast)
IC50 (µM)

HepG2
(Liver)
IC50 (µM)

A549
(Lung)
IC50 (µM)

HCT116
(Colon)
IC50 (µM)

Referenc
e

3a

4-

Chlorophe

nyl

2.5 3.1 4.2 5.0 [3][4]

3b

4-

Methoxyph

enyl

1.8 2.5 3.6 4.1 [3][4]

3c

3,4-

Dichloroph

enyl

0.9 1.2 2.1 2.8 [3][4]

Olaparib -
0.015

(Ovarian)
- - - [5]

Doxorubici

n
- 0.45 0.82 0.65 0.55 [3][4]

Experimental Protocols
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.[2]

[5][6][7][8]

Materials:

Human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT116)
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Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

and antibiotics

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO, acidified isopropanol)

Test compounds and reference drug (e.g., Doxorubicin)

96-well cell culture plates

Microplate reader

Procedure:

Seed cells into a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with various concentrations of the test compounds and incubate for a

specified period (e.g., 48 or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

reduce the yellow MTT to purple formazan crystals.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the control

(vehicle-treated cells).

Determine the IC50 value by plotting the percentage of viability against the logarithm of the

compound concentration.

This protocol describes an assay to measure the inhibitory effect of compounds on the

enzymatic activity of urokinase, a serine protease involved in cancer invasion and metastasis.

[9][10][11][12]
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Materials:

Human urokinase (uPA)

Chromogenic or fluorogenic urokinase substrate (e.g., Z-Val-Gly-Arg-pNA)

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)

Test compounds and a known urokinase inhibitor (positive control)

96- or 384-well microplates

Microplate reader

Procedure:

In a microplate, add the assay buffer, urokinase enzyme, and the test compound at various

concentrations.

Pre-incubate the mixture for 15-30 minutes at room temperature to allow for enzyme-inhibitor

binding.

Initiate the reaction by adding the urokinase substrate.

Monitor the increase in absorbance (for chromogenic substrates) or fluorescence (for

fluorogenic substrates) over time at the appropriate wavelength.

Calculate the initial velocity of the reaction for each inhibitor concentration.

Determine the percentage of inhibition relative to the uninhibited control.

Calculate the IC50 value from the dose-response curve.
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Caption: Mechanism of synthetic lethality with PARP inhibitors.[3][13][14][15][16]

Part 3: Cardiovascular Activity
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Pyridazinone derivatives have shown significant potential as cardiovascular agents, particularly

as vasodilators and inotropic agents, primarily through the inhibition of phosphodiesterase

(PDE) enzymes.

Quantitative Data: PDE Inhibition
The following table summarizes the inhibitory activity of pyridazinone-based compounds

against PDE3 and PDE5.

Compound
ID

Target IC50 (nM)
Reference
Compound

IC50 (nM) Reference

4a PDE3 150 Milrinone 2500 [17][18]

4b PDE3 600 - - [17][18]

5a PDE5 22 Sildenafil 16 [17]

5b PDE5 34 Sildenafil 20
[17][19][20]

[21][22]

5r PDE5 8.3 Sildenafil - [19][20]

Experimental Protocols
This protocol describes a method for determining the inhibitory potency of compounds against

specific PDE isozymes.

Materials:

Purified recombinant human PDE isozymes (e.g., PDE3, PDE5)

[3H]-cAMP or [3H]-cGMP (as substrates)

Snake venom nucleotidase

Anion-exchange resin (e.g., Dowex)

Scintillation cocktail and counter
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Test compounds and reference inhibitors (e.g., Milrinone, Sildenafil)

Procedure:

Prepare serial dilutions of the test compounds.

In reaction tubes, combine the assay buffer, the specific PDE isozyme, and the test

compound.

Pre-incubate the mixture for a defined period.

Initiate the reaction by adding the radiolabeled substrate ([3H]-cAMP for PDE3, [3H]-cGMP

for PDE5).

Incubate at 37°C for a specific time to allow for substrate hydrolysis.

Stop the reaction by boiling.

Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine or

guanosine.

Separate the unreacted substrate from the product by passing the mixture through an anion-

exchange resin column.

Quantify the amount of radiolabeled adenosine or guanosine in the eluate using a

scintillation counter.

Calculate the percentage of inhibition and determine the IC50 value.

This protocol is used to evaluate the vasodilatory effect of compounds on isolated arterial rings.

Materials:

Thoracic aorta from rats or rabbits

Organ bath system with force transducers

Krebs-Henseleit solution
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Phenylephrine or KCl (for pre-contraction)

Test compounds and a reference vasodilator (e.g., Sodium Nitroprusside)

Procedure:

Isolate the thoracic aorta and cut it into rings.

Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, aerated with 95%

O2 and 5% CO2, and maintained at 37°C.

Allow the rings to equilibrate under a resting tension.

Induce a sustained contraction by adding a vasoconstrictor like phenylephrine or KCl.

Once the contraction is stable, add the test compounds in a cumulative manner at increasing

concentrations.

Record the changes in isometric tension.

Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

Calculate the EC50 value from the concentration-response curve.
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Caption: Role of PDE3 and PDE5 in cardiovascular signaling.[23][24][25][26][27]

Part 4: GABA Receptor Modulation
Certain pyridazinone derivatives have been identified as modulators of the γ-aminobutyric acid

type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous

system.

Quantitative Data: GABAA Receptor Binding
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The table below shows the binding affinities (Ki) of some pyridazinone analogs for the GABAA

receptor.

Compound ID Radioligand Ki (µM) Reference

SR 95531 [3H]GABA 0.15 [9]

SR 42641 [3H]GABA 0.28 [9]

Diazepam [3H]Flunitrazepam 0.002 [9]

Experimental Protocol
This protocol is for determining the affinity of test compounds for the GABAA receptor using a

competitive binding assay.[28][29][30][31][32]

Materials:

Rat or mouse whole brain tissue

Homogenization buffer (e.g., 0.32 M sucrose)

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Radioligand (e.g., [3H]GABA, [3H]Muscimol)

Non-specific binding agent (e.g., high concentration of unlabeled GABA)

Test compounds

Glass fiber filters

Scintillation counter

Procedure:

Membrane Preparation:

Homogenize brain tissue in ice-cold homogenization buffer.
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Centrifuge the homogenate at low speed to remove nuclei and debris.

Centrifuge the supernatant at high speed to pellet the membranes.

Wash the membrane pellet multiple times with binding buffer through repeated

resuspension and centrifugation to remove endogenous GABA.

Resuspend the final pellet in binding buffer and determine the protein concentration.

Binding Assay:

In reaction tubes, add the binding buffer, the prepared brain membranes, the radioligand,

and either the test compound at various concentrations, the non-specific binding agent, or

buffer (for total binding).

Incubate the tubes at 4°C for a specified time (e.g., 45-60 minutes) to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Determine the percentage of inhibition of specific binding by the test compound at each

concentration.

Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
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Caption: GABAA receptor signaling and modulation.[33][34][35][36][37]

Conclusion
The pyridazinone scaffold represents a highly versatile and pharmacologically significant core

structure in drug discovery. Its derivatives have demonstrated potent activities across a range

of therapeutic areas, including inflammation, cancer, and cardiovascular diseases, as well as

displaying modulatory effects on key central nervous system receptors. The ease of

functionalization of the pyridazinone ring allows for the fine-tuning of activity and selectivity

towards specific biological targets. This technical guide has provided a consolidated resource

of quantitative data, detailed experimental protocols, and visual representations of key

signaling pathways to aid researchers in the continued exploration and development of novel

pyridazinone-based therapeutics. Further investigation into the structure-activity relationships

and mechanisms of action of this remarkable scaffold is warranted to unlock its full therapeutic

potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. broadpharm.com [broadpharm.com]

3. academic.oup.com [academic.oup.com]

4. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

6. MTT assay protocol | Abcam [abcam.com]

7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

8. texaschildrens.org [texaschildrens.org]

9. benchchem.com [benchchem.com]

10. benchchem.com [benchchem.com]

11. bioassaysys.com [bioassaysys.com]

12. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and
Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the
Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]

13. aacrjournals.org [aacrjournals.org]

14. researchgate.net [researchgate.net]

15. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale
for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

16. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC
[pmc.ncbi.nlm.nih.gov]

17. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting
cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 18 Tech Support

https://www.benchchem.com/product/b080346?utm_src=pdf-custom-synthesis
https://www.mdpi.com/journal/cells/special_issues/FGFR_tumor
https://broadpharm.com/protocol_files/cell_viability_assays
https://academic.oup.com/carcin/article/33/8/1433/2463550
https://pmc.ncbi.nlm.nih.gov/articles/PMC8616401/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8616401/
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.texaschildrens.org/sites/default/files/pictures/departments/Cancer/horton-mtt-cell-assay-protocol1.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_High_Throughput_Screening_of_Urokinase_Inhibitors_using_Z_Val_Gly_Arg_PNA.pdf
https://www.benchchem.com/pdf/UK_371804_A_Potent_and_Selective_Inhibitor_of_Urokinase_Plasminogen_Activator_uPA_A_Technical_Guide.pdf
https://bioassaysys.com/urokinase-assay-kit/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9100121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9100121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9100121/
https://aacrjournals.org/clincancerres/article/19/5/977/78220/Molecular-Pathways-Targeting-PARP-in-Cancer
https://www.researchgate.net/figure/The-role-of-PARP-in-DNA-damage-repair-and-the-mechanism-of-PARPi-in-suppressing-DNA_fig1_388894992
https://pmc.ncbi.nlm.nih.gov/articles/PMC4806654/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4806654/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6591728/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6591728/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11370926/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11370926/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC
[pmc.ncbi.nlm.nih.gov]

19. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5
(PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. pubs.acs.org [pubs.acs.org]

21. researchgate.net [researchgate.net]

22. Substituted pyrazolopyridopyridazines as orally bioavailable potent and selective PDE5
inhibitors: potential agents for treatment of erectile dysfunction - PubMed
[pubmed.ncbi.nlm.nih.gov]

23. journals.physiology.org [journals.physiology.org]

24. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

25. droracle.ai [droracle.ai]

26. youtube.com [youtube.com]

27. ahajournals.org [ahajournals.org]

28. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites
- PubMed [pubmed.ncbi.nlm.nih.gov]

29. benchchem.com [benchchem.com]

30. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

31. PDSP - GABA [kidbdev.med.unc.edu]

32. benchchem.com [benchchem.com]

33. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed
[pubmed.ncbi.nlm.nih.gov]

34. geneglobe.qiagen.com [geneglobe.qiagen.com]

35. GABA receptor - Wikipedia [en.wikipedia.org]

36. studysmarter.co.uk [studysmarter.co.uk]

37. creative-diagnostics.com [creative-diagnostics.com]

To cite this document: BenchChem. [The Pyridazinone Scaffold: A Comprehensive
Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080346#pharmacological-profiling-of-the-
pyridazinone-scaffold]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 18 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12027733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12027733/
https://pubmed.ncbi.nlm.nih.gov/16913726/
https://pubmed.ncbi.nlm.nih.gov/16913726/
https://pubmed.ncbi.nlm.nih.gov/16913726/
https://pubs.acs.org/doi/abs/10.1021/jm060265%2B?src=recsys
https://www.researchgate.net/publication/10915690_Substituted_pyrazolopyridopyridazines_as_orally_bioavailable_potent_and_selective_PDE5_inhibitors_potential_agents_for_treatment_of_erectile_dysfunction
https://pubmed.ncbi.nlm.nih.gov/12570368/
https://pubmed.ncbi.nlm.nih.gov/12570368/
https://pubmed.ncbi.nlm.nih.gov/12570368/
https://journals.physiology.org/doi/abs/10.1152/physrev.00015.2023
https://cvpharmacology.com/vasodilator/pdei
https://www.droracle.ai/articles/14856/what-is-the-relationship-between-phosphodiesterase-type-5-pde5
https://www.youtube.com/watch?v=FofkwP9DMHU
https://www.ahajournals.org/doi/10.1161/01.cir.0000146906.42375.d3
https://pubmed.ncbi.nlm.nih.gov/18428532/
https://pubmed.ncbi.nlm.nih.gov/18428532/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Radioligand_Binding_Assays_for_Allosecurinine_at_GABA_A_Receptors.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3927317/
https://kidbdev.med.unc.edu/databases/pdspw/gaba.php
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_GABAA_Receptor_Binding_Assay_with_Ro19_4603.pdf
https://pubmed.ncbi.nlm.nih.gov/8858924/
https://pubmed.ncbi.nlm.nih.gov/8858924/
https://geneglobe.qiagen.com/us/knowledge/pathways/gaba-receptor-signaling
https://en.wikipedia.org/wiki/GABA_receptor
https://www.studysmarter.co.uk/explanations/medicine/neuroscience/gaba-signaling/
https://www.creative-diagnostics.com/gabaergic-synapse-pathway.htm
https://www.benchchem.com/product/b080346#pharmacological-profiling-of-the-pyridazinone-scaffold
https://www.benchchem.com/product/b080346#pharmacological-profiling-of-the-pyridazinone-scaffold
https://www.benchchem.com/product/b080346#pharmacological-profiling-of-the-pyridazinone-scaffold
https://www.benchchem.com/product/b080346#pharmacological-profiling-of-the-pyridazinone-scaffold
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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